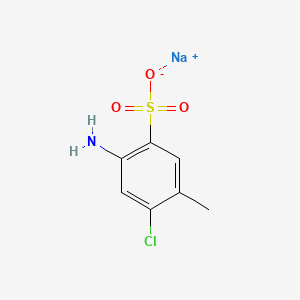
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology and Medicine: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and detergents .
Mécanisme D'action
The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- Sodium 2-amino-4-chlorobenzenesulfonate
- Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
- Sodium 2-amino-4-methylbenzenesulfonate
Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
6627-59-4 |
|---|---|
Formule moléculaire |
C7H8ClNNaO3S |
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12); |
Clé InChI |
OSSZFTJQTIEJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6627-59-4 |
Pictogrammes |
Irritant |
Synonymes |
P462 pigment 462 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















